Viquidacin

Descripción general

Descripción

Viquidacin: es un compuesto orgánico sintético que actúa como inhibidor de la topoisomerasa IV bacteriana y la ADN girasa. Fue desarrollado inicialmente por Sanofi y es conocido por su potente actividad antibacteriana contra bacterias grampositivas, incluidas Staphylococcus aureus resistente a la meticilina (MRSA) y cepas resistentes a las fluoroquinolonas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de viquidacin implica múltiples pasos, comenzando desde precursores disponibles comercialmenteLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para asegurar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra reactores de flujo continuo o por lotes, con un control estricto de los parámetros de reacción para mantener la consistencia y la calidad. Se emplean pasos de purificación, como la cristalización y la cromatografía, para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Viquidacin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes análogos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas y tioles se emplean en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos y derivados de this compound, cada uno con posibles actividades biológicas diferentes .

Aplicaciones Científicas De Investigación

Química: Viquidacin se utiliza como compuesto modelo en el estudio de agentes antibacterianos. Su mecanismo de acción único lo convierte en una herramienta valiosa para comprender los mecanismos de resistencia bacteriana .

Biología: En la investigación biológica, this compound se utiliza para estudiar los efectos de la inhibición de la topoisomerasa IV y la ADN girasa en la división y supervivencia celular bacteriana .

Medicina: Aunque su desarrollo se interrumpió, this compound se ha estudiado por su posible uso en el tratamiento de infecciones causadas por bacterias grampositivas, incluido el MRSA .

Industria: En la industria farmacéutica, this compound sirve como un compuesto de referencia para el desarrollo de nuevos agentes antibacterianos con mecanismos de acción similares .

Mecanismo De Acción

Viquidacin ejerce sus efectos antibacterianos inhibiendo la topoisomerasa IV bacteriana y la ADN girasa. Estas enzimas son esenciales para la replicación, transcripción y reparación del ADN. Al inhibir estas enzimas, this compound evita el superenrollamiento, la decatenación y la relajación del ADN bacteriano, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares:

Ciprofloxacina: Un antibiótico fluoroquinolónico que también se dirige a la ADN girasa pero tiene una estructura química diferente.

Moxifloxacina: Otra fluoroquinolona con objetivos similares pero diferentes propiedades farmacocinéticas.

Levofloxacina: Una fluoroquinolona con un espectro de actividad más amplio

Singularidad: Viquidacin es único en su capacidad para inhibir la topoisomerasa IV de manera más efectiva que la ADN girasa en ciertas cepas bacterianas, lo cual es opuesto a la preferencia de objetivo de la mayoría de los antibióticos fluoroquinolónicos. Esta preferencia de objetivo única hace que this compound sea un compuesto valioso para estudiar los mecanismos de resistencia bacteriana y desarrollar nuevos agentes antibacterianos .

Actividad Biológica

Viquidacin, also known as NXL-101, is a novel compound classified as a non-bacterial topoisomerase inhibitor (NBTI). It was initially developed for its potential antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and associated safety concerns.

This compound functions by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound's structure allows it to intercalate into the DNA helix, thereby disrupting the normal function of these enzymes and leading to bacterial cell death.

Key Structural Features

- Intercalation : this compound binds between DNA base pairs.

- Hydrophobic Binding Pocket : It interacts with specific sites on the GyrA and ParC subunits of the target enzymes.

- Dual-Targeting : Unlike traditional fluoroquinolones that target both GyrA/GyrB and ParC/ParE, this compound selectively inhibits GyrB and ParE subunits, which reduces the risk of cross-resistance with other antibiotics.

Efficacy Against Bacterial Strains

This compound has demonstrated significant antibacterial activity in vitro against various strains of bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | |

| Escherichia coli | 0.25 - 1 | |

| Neisseria gonorrhoeae | 0.5 - 4 |

Clinical Trials and Findings

This compound underwent phase I clinical trials; however, it was discontinued due to safety concerns related to cardiotoxicity. Specifically, it was associated with prolonged QT intervals, which raised alarms about its use in patients with pre-existing heart conditions.

Case Studies

- Cardiotoxicity Observations : In clinical trials involving healthy volunteers, several participants exhibited significant changes in cardiac rhythm, prompting the discontinuation of further development.

- Comparative Studies : In comparison with other NBTIs like gepotidacin, this compound showed similar antibacterial efficacy but lacked the safety profile necessary for continued development.

Research Findings

Recent studies have explored alternative pathways to enhance the efficacy of NBTIs like this compound. These include:

- Molecular Dynamics Simulations : Investigations into binding affinities and dynamic profiles have suggested modifications that could improve safety without compromising efficacy.

- Resistance Mechanisms : Research indicates that while this compound is effective against many strains, mutations in target enzymes can lead to reduced susceptibility, highlighting the need for combination therapies or novel derivatives.

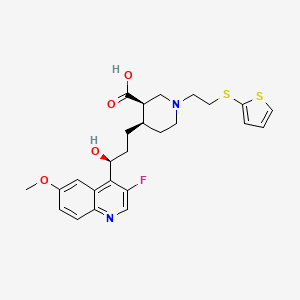

Propiedades

Número CAS |

904302-98-3 |

|---|---|

Fórmula molecular |

C25H29FN2O4S2 |

Peso molecular |

504.6 g/mol |

Nombre IUPAC |

(3R,4R)-4-[(3S)-3-(3-fluoro-6-methoxyquinolin-4-yl)-3-hydroxypropyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C25H29FN2O4S2/c1-32-17-5-6-21-18(13-17)24(20(26)14-27-21)22(29)7-4-16-8-9-28(15-19(16)25(30)31)10-12-34-23-3-2-11-33-23/h2-3,5-6,11,13-14,16,19,22,29H,4,7-10,12,15H2,1H3,(H,30,31)/t16-,19+,22+/m1/s1 |

Clave InChI |

USGHRRVFKSLEJT-WVBUVRCRSA-N |

SMILES |

COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O |

SMILES isomérico |

COC1=CC2=C(C(=CN=C2C=C1)F)[C@H](CC[C@@H]3CCN(C[C@@H]3C(=O)O)CCSC4=CC=CS4)O |

SMILES canónico |

COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

904302-98-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

flopristin - linopristin flopristin, linopristin drug combination NXL 103 NXL-103 NXL103 viquidacin XRP 2868 XRP-2868 XRP2868 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.